Scientific Field: Agronomy
Application Summary: Furilazole is used as a herbicide safener, a type of agrochemical that selectively protects crop plants from herbicide injury without affecting the herbicidal efficacy.
Methods of Application: Furilazole can be applied to seeds via pre-sowing seed treatments.
Results or Outcomes: The use of Furilazole as a safener allows for the safe use of certain herbicides in crops, broadening the spectrum of herbicide use.
Scientific Field: Plant Science
Application Summary: Furilazole provides protection against the herbicides acetochlor and sulfonylureas, particularly halosulfuron.
Results or Outcomes: The use of Furilazole allows for the safe use of acetochlor and sulfonylureas in certain crops, reducing herbicide-induced toxicity.
Scientific Field: Soil Science
Application Summary: Furilazole can counteract the residual activity of soil-applied persistent herbicides such as triazines in crop rotation systems.
Results or Outcomes: The use of Furilazole allows for the safe rotation of crops in fields where persistent herbicides have been applied.
Scientific Field: Weed Science
Results or Outcomes: The use of Furilazole allows for the safe use of a broader range of herbicides in minor crops.
Scientific Field: Plant Physiology
Application Summary: Furilazole can enhance the metabolism of herbicides in crops.
Results or Outcomes: The use of Furilazole can increase the rate at which crops metabolize herbicides, thereby reducing the phytotoxic effects of the herbicides.
Furilazole is a chemical compound with the molecular formula C₁₁H₁₃Cl₂NO₃. It is classified as a dichloroacetamide herbicide safener, primarily used in agriculture to enhance the efficacy of certain herbicides by protecting crops from their phytotoxic effects. The compound is characterized by its oxazolidine structure, which contributes to its biological activity and reactivity in various chemical environments .
Furilazole demonstrates notable biological activity as a safener in agricultural applications. It enhances the tolerance of crops to herbicides by mitigating their toxic effects. Studies have shown that it can influence various physiological processes in plants, including root and coleoptile absorption mechanisms . Additionally, furilazole has been assessed for its toxicity and potential environmental impact, revealing harmful effects on aquatic life and possible allergenic properties in humans .
Furilazole can be synthesized through multiple methods. One common approach involves the reaction of furfural with dichloroacetyl chloride in the presence of a base. Another method includes the use of 2-amino-1-furan-2-yl-ethanol as a precursor, which undergoes specific transformations to yield furilazole . These synthesis routes highlight the compound's versatility and potential for optimization in industrial applications.
Research on interaction studies involving furilazole indicates its role in modulating the phytotoxicity of various herbicides. By applying furilazole alongside specific herbicides, studies have demonstrated improved crop safety and reduced phytotoxic effects. Furthermore, interactions with soil microorganisms and other environmental factors are critical for understanding its fate and behavior in agricultural ecosystems .
Furilazole shares similarities with several other compounds within the dichloroacetamide class of herbicide safeners. Below is a comparison highlighting its uniqueness:
Furilazole's unique oxazolidine structure allows for specific reactivity patterns that differentiate it from other compounds in this category. Its ability to enhance herbicide efficacy while providing crop protection underscores its importance in agricultural chemistry.
Furilazole exists as a solid at room temperature, presenting as a crystalline powder to powder form [1] [2]. The compound exhibits a characteristic white to slightly pale brown coloration [1] [2]. This physical state is consistent with its molecular structure, which contains both polar and nonpolar regions that contribute to its crystalline nature at ambient conditions.
The melting point of Furilazole has been experimentally determined to range from 97 to 101 degrees Celsius [3] [2]. This relatively moderate melting point reflects the intermolecular forces present in the crystalline structure, primarily influenced by the polar carbonyl group and the chlorine substituents. The boiling point data for Furilazole is not available in the current literature [4] [1], which may be attributed to thermal decomposition occurring before the normal boiling point is reached under standard atmospheric conditions.
The density of Furilazole at 20 degrees Celsius is approximately 1.10 grams per cubic centimeter [5]. This density value indicates that the compound is denser than water, which is typical for halogenated organic compounds due to the presence of chlorine atoms.
Regarding solubility characteristics, Furilazole demonstrates variable solubility depending on the solvent system. In aqueous environments, the compound exhibits limited solubility with reported values ranging from 197 to 235 milligrams per liter at 20 degrees Celsius [3] [6]. This relatively low water solubility is consistent with the compound's predominantly hydrophobic character, despite the presence of polar functional groups. In contrast, Furilazole shows good solubility in organic solvents including ethanol and acetone [2], and complete solubility in dimethyl sulfoxide [7].
Furilazole exhibits essentially neutral behavior under normal conditions, functioning as an extremely weak basic compound based on its predicted acid dissociation constant [8]. This neutrality arises from the balanced electronic effects of the electron-withdrawing dichloroacetyl group and the electron-donating nitrogen atom within the oxazolidine ring system. The compound does not demonstrate significant proton-accepting or proton-donating properties under physiological conditions.
The octanol-water partition coefficient, expressed as log P, for Furilazole ranges from 1.96 to 2.12 [3] [9] [6]. This moderately positive log P value indicates that the compound has a preference for lipophilic environments over aqueous phases, which is consistent with its structural features and limited water solubility. The variation in reported values may reflect different experimental conditions or measurement methodologies employed by different research groups.
Furilazole demonstrates variable stability depending on environmental conditions. Under normal handling conditions at ambient temperature, the compound remains stable [1] [2]. However, exposure to light may cause alterations to the chemical structure [2], suggesting potential photodegradation pathways that could affect product integrity during storage.
In acidic environments, particularly in the presence of hydrochloric acid, Furilazole undergoes reactive transformations with rate constants ranging from 2.8 × 10⁻³ to 0.46 per molar per hour [10]. The primary decomposition pathway involves acid-catalyzed ring opening of the oxazolidine moiety, leading to the formation of the degradation product designated as Furil-237 [10].
Under basic conditions with sodium hydroxide, the compound exhibits even greater reactivity with rate constants spanning from 0.3 to 500 per molar per hour [10]. Base-mediated hydrolysis proceeds through amide cleavage, yielding two major products: Furil-127 and dichloroacetate [10]. These degradation pathways have significant implications for the environmental fate and persistence of Furilazole in natural systems.
Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signals that provide structural confirmation of Furilazole. The furan ring protons appear in the aromatic region between 6.33 and 7.61 parts per million [11], displaying the expected splitting patterns for the 2-substituted furan system. The oxazolidine methylene protons exhibit signals between 3.28 and 4.66 parts per million [11], reflecting the diastereotopic nature of these protons due to the chiral center in the oxazolidine ring.
The dimethyl groups attached to the oxazolidine ring produce characteristic signals in the aliphatic region between 1.2 and 1.5 parts per million [11]. The dichloroacetyl proton appears as a distinctive signal in the range of 6.05 to 6.25 parts per million [11], significantly deshielded due to the electron-withdrawing effects of the two chlorine atoms.
Mass spectrometric analysis of Furilazole reveals a molecular ion peak at mass-to-charge ratio 279, corresponding to the protonated molecular ion [M+H]⁺ [12] [13]. The fragmentation pattern includes the characteristic loss of chlorine atoms and dichloroacetyl carbonyl fragments [14], which are typical of dichloroacetamide compounds. These fragmentation pathways provide valuable structural information for compound identification and quantitative analysis.
Infrared spectroscopic analysis of Furilazole provides definitive identification of key functional groups. The carbonyl stretching vibration appears in the region between 1650 and 1750 wavenumbers [11], which is characteristic of amide carbonyls. The carbon-hydrogen stretching vibrations are observed at 2924 wavenumbers and in the broad region from 3300 to 3400 wavenumbers [11].
The synthesis of furilazole has evolved significantly since its first reported preparation by Monsanto in 1989 [1]. The pioneering approach established the foundational synthetic strategy utilizing furfural as the primary starting material, which remains the predominant approach in contemporary methodologies. The original Monsanto route employed trimethylsilyl cyanide as a key nucleophilic reagent, catalyzed by zinc iodide under ambient conditions [1].
The initial synthetic sequence involved four distinct transformations: (1) nucleophilic addition of trimethylsilyl cyanide to furfural catalyzed by zinc iodide at room temperature to generate the corresponding cyanohydrin silyl ether; (2) reduction of the nitrile functionality using lithium aluminum hydride in anhydrous ether systems under oxygen-free conditions; (3) cyclization with acetone using 1,2-dichloroethane as solvent to form the oxazolidine ring system; and (4) acylation with dichloroacetyl chloride in the presence of sodium hydroxide and dichloromethane to yield the final product with an acylation yield of 60% and overall yield of 33% [1].
Subsequent optimization efforts by Mehrsheikh in 1996 maintained the core synthetic strategy while introducing procedural modifications [2]. The cyclization step was conducted in anhydrous toluene containing para-toluenesulfonic acid, and triethylamine replaced sodium hydroxide as the base in the acylation reaction. These modifications resulted in overall yields ranging from 28% to 34%, representing marginal improvements over the original methodology [2].
Further refinements were reported independently by Huang and by Ding and Liu in 2012 [1] [3]. Both research groups focused on systematic optimization of reagent stoichiometry and reaction conditions, achieving enhanced overall yields of 42%. These studies established optimal ratios for various reactants and provided detailed mechanistic insights into side reaction pathways [1] [3].
The most recent historical development was reported by Jia and Ma in 2019, who introduced boron trifluoride as an alternative catalyst system [1]. This modification enabled the integration of the addition and reduction reactions into a unified one-pot synthesis, significantly streamlining the synthetic sequence and improving operational efficiency [1].
Contemporary synthetic approaches to furilazole have emphasized the development of operationally efficient one-pot methodologies that minimize isolation of synthetic intermediates while maintaining high yields and product purity. The most significant advancement in this area was reported by Monsanto in 1995, introducing a novel one-pot synthesis starting from the Henry reaction product [1].
The Monsanto one-pot approach utilized compound 5 (α-(nitromethyl)-2-furanmethanol) as the starting material, which underwent simultaneous hydrogenation, cyclization, and acylation under nickel catalysis using methyl tert-butyl ether as solvent [1]. This integrated process achieved a yield of 66% calculated based on compound 5, representing a substantial improvement in synthetic efficiency compared to stepwise approaches [1].
A remarkable breakthrough was achieved by Ye and colleagues in 2013, who developed a highly efficient one-pot synthesis of furilazole and its derivatives through the integration of cyclization and acylation reactions [1]. Starting from compound 3 (α-(aminomethyl)-2-furanmethanol), this methodology achieved an exceptional yield of 91%, establishing it as one of the most efficient synthetic routes reported [1]. However, the method required large volumes of benzene for water removal during the cyclization step, limiting its suitability for industrial production due to environmental and safety concerns [1].
Recent developments by Wang and colleagues in 2024 have focused on addressing the industrial applicability limitations of previous one-pot methods [1]. Their optimized approach employs 33% sodium hydroxide as the base and dichloromethane as the solvent, achieving yields of 72.9% while maintaining compatibility with large-scale production requirements [1]. This methodology successfully balances synthetic efficiency with practical considerations for industrial implementation [1].
Multi-step synthetic pathways continue to play a crucial role in furilazole synthesis, particularly for specialized applications requiring high purity products or isotopic labeling. The contemporary multi-step approach typically involves three primary transformations: the Henry reaction, nitro reduction, and cyclization-acylation sequence [1].
The Henry reaction represents the initial carbon-carbon bond formation step, utilizing furfural and nitromethane as starting materials under basic catalysis [1]. Systematic optimization studies have established barium hydroxide octahydrate as the most effective catalyst, providing superior yields compared to alternative basic systems [1]. The optimal reaction conditions involve a molar ratio of 1:0.09:6 (furfural:catalyst:nitromethane) at 20°C for 6 hours, achieving yields of 81.4% [1].
The subsequent nitro reduction step employs palladium on carbon catalysis under hydrogenation conditions [1]. Optimization studies demonstrated that 5% palladium on carbon in methanol solvent at 60°C under 1.0 MPa hydrogen pressure for 40 hours provides optimal conversion to the amino alcohol intermediate with yields of 65.3% [1]. Alternative catalyst systems including platinum on carbon and Raney nickel showed inferior performance under comparable conditions [1].
The final cyclization-acylation sequence involves two mechanistically distinct transformations that can be conducted either sequentially or in a unified one-pot protocol [1]. The cyclization reaction between the amino alcohol intermediate and acetone forms the oxazolidine ring system, while the subsequent acylation with dichloroacetyl chloride introduces the dichloroacetamide functionality [1]. Optimal conditions employ 33% sodium hydroxide as the base and dichloromethane as the solvent at -5°C, achieving yields of 72.9% [1].
Furfural serves as the primary precursor material for all established synthetic routes to furilazole, providing the essential furan ring system that constitutes the core structural framework of the target molecule [1]. The selection of furfural as the starting material is strategically advantageous due to its commercial availability, relatively low cost, and inherent reactivity profile that facilitates subsequent transformations [1].
The furfural-based synthetic strategy exploits the electrophilic character of the aldehyde functionality, which readily undergoes nucleophilic addition reactions with various carbon nucleophiles [1]. In the context of furilazole synthesis, this reactivity is harnessed through two primary pathways: direct nucleophilic addition of trimethylsilyl cyanide or the Henry reaction with nitromethane [1].
The direct nucleophilic addition approach involves the treatment of furfural with trimethylsilyl cyanide under Lewis acid catalysis, typically employing zinc iodide or boron trifluoride as the catalyst system [1]. This transformation generates the corresponding cyanohydrin silyl ether, which serves as a protected form of the cyanohydrin that can be subsequently manipulated under mild conditions [1]. The cyanohydrin silyl ether intermediate provides excellent stability and can be purified by standard techniques prior to the reduction step [1].
The Henry reaction pathway represents an alternative approach that directly introduces the nitroalkyl functionality through base-catalyzed addition of nitromethane to furfural [1]. This transformation generates α-(nitromethyl)-2-furanmethanol (compound 5) as the primary product, which can be subsequently converted to the amino alcohol intermediate through catalytic hydrogenation [1]. The Henry reaction approach offers the advantage of avoiding the use of toxic trimethylsilyl cyanide while providing comparable overall yields [1].
Nitromethane functions as a crucial synthetic intermediate in the Henry reaction-based approach to furilazole synthesis [1]. The selection of nitromethane as the nucleophilic component is based on its optimal reactivity profile, which provides efficient carbon-carbon bond formation under mild basic conditions while avoiding competing side reactions [1].
The Henry reaction between furfural and nitromethane proceeds through a well-established mechanism involving deprotonation of nitromethane by the basic catalyst to generate a resonance-stabilized nitronate anion [1]. This nucleophilic species subsequently undergoes addition to the electrophilic carbonyl carbon of furfural, forming a carbon-carbon bond and generating the β-nitroalcohol product [1].
Systematic optimization studies have established that the molar ratio of reactants significantly influences both the yield and selectivity of the Henry reaction [1]. The optimal molar ratio of furfural:catalyst:nitromethane was determined to be 1:0.09:6, which provides maximum conversion while minimizing the formation of undesired side products [1]. Excess nitromethane serves multiple functions: it drives the equilibrium toward product formation, suppresses elimination reactions that generate nitroalkene byproducts, and provides a reservoir of nucleophile to maintain reaction efficiency [1].
The choice of catalyst system is critical for achieving high yields in the nitromethane reaction pathway [1]. Barium hydroxide octahydrate has emerged as the optimal catalyst due to its unique properties that combine sufficient basicity to activate nitromethane with limited solubility that maintains a heterogeneous reaction environment [1]. The crystalline water content of the catalyst plays a crucial role in its effectiveness, as it facilitates partial dissolution of barium hydroxide in the reaction medium while maintaining overall system stability [1].
Trimethylsilyl cyanide represents a key synthetic intermediate in the original Monsanto route and continues to play an important role in specialized synthetic applications, particularly in isotopic labeling studies [2]. The compound functions as a masked equivalent of hydrogen cyanide, providing enhanced handling safety and improved selectivity in nucleophilic addition reactions [4].
The mechanism of trimethylsilyl cyanide addition to aldehydes involves Lewis acid activation of the carbonyl functionality, followed by nucleophilic attack of the cyanide carbon [4]. The resulting cyanohydrin silyl ether intermediate combines the nucleophilic addition product with in situ protection of the hydroxyl group, preventing unwanted side reactions and facilitating subsequent transformations [4].
In the context of furilazole synthesis, trimethylsilyl cyanide addition to furfural generates 2-furyl-2-trimethylsiloxyacetonitrile as the primary product [1]. This intermediate exhibits excellent stability under ambient conditions and can be isolated and purified using standard techniques [1]. The silyl ether protection group can be subsequently removed under mild acidic or basic conditions, revealing the free cyanohydrin for further manipulation [1].
The reduction of the nitrile functionality in trimethylsilyl cyanide-derived intermediates typically employs lithium aluminum hydride under anhydrous conditions [1]. This transformation proceeds through initial coordination of the metal hydride to the nitrile carbon, followed by hydride delivery and subsequent hydrolysis to generate the primary amine functionality [1]. The reduction must be conducted under strictly anhydrous conditions to prevent premature hydrolysis of the silyl ether protecting group [1].
The synthesis of carbon-13 labeled furilazole represents a specialized application of isotopic labeling techniques that enables detailed mechanistic studies and metabolic tracing experiments [2]. Carbon-13 labeling strategies typically employ isotopically enriched starting materials that are incorporated into the target molecule through established synthetic transformations [2].
The primary approach to carbon-13 labeled furilazole synthesis utilizes [¹³C]potassium cyanide as the isotopic source [2]. This starting material can be converted to [¹³C]trimethylsilyl cyanide through established protocols involving reaction with trimethylsilyl chloride under anhydrous conditions [2]. The resulting isotopically labeled trimethylsilyl cyanide can then be employed in the standard Monsanto synthetic sequence to generate furilazole with the carbon-13 label incorporated at the desired position [2].
Alternative labeling strategies employ direct incorporation of [¹³C]trimethylsilyl cyanide that is prepared through specialized synthetic routes [5]. The isotopically labeled reagent can be synthesized on various scales, ranging from milligram quantities suitable for high specific activity preparations to gram-scale syntheses for mechanistic studies [5]. The synthesis typically involves reaction of isotopically labeled cyanide salts with trimethylsilyl chloride under optimized conditions that maximize isotopic incorporation while minimizing isotopic dilution [5].
The carbon-13 labeled synthesis follows the same reaction sequence as the unlabeled material, with careful attention to conditions that preserve isotopic integrity [2]. Each synthetic transformation must be optimized to minimize isotopic scrambling or loss, particularly during reactions involving carbon-carbon bond formation or cleavage [2]. Analytical methods including carbon-13 nuclear magnetic resonance spectroscopy are employed to confirm isotopic incorporation and determine the isotopic purity of synthetic intermediates and final products [5].
Carbon-14 labeled furilazole synthesis represents a highly specialized application requiring adherence to strict radiochemical handling protocols and specialized instrumentation [2]. The carbon-14 isotope provides a radioactive tracer that enables sensitive detection and quantification in biological systems, making it invaluable for absorption, distribution, metabolism, and excretion studies [2].
The synthesis of carbon-14 labeled furilazole typically begins with [¹⁴C]potassium cyanide as the primary isotopic source [2]. This material is converted to [¹⁴C]trimethylsilyl cyanide through established protocols that have been optimized for radiochemical applications [2]. The conversion process requires specialized equipment to contain radioactive materials and minimize exposure to personnel [2].
Two distinct synthetic routes have been developed for carbon-14 labeled trimethylsilyl cyanide preparation [2]. The first method is designed for milligram-scale synthesis and is particularly suitable for high specific activity preparations where minimal isotopic dilution is required [2]. This approach typically employs direct conversion of [¹⁴C]potassium cyanide to the trimethylsilyl derivative under optimized conditions that maximize radiochemical yield [2].
The second method is designed for gram-scale preparations and is suitable for applications requiring larger quantities of labeled material [2]. This approach may involve isotopic dilution with unlabeled material to achieve specific activity levels appropriate for the intended application while maintaining practical handling considerations [2].
The overall synthetic sequence for carbon-14 labeled furilazole involves five distinct steps with an overall yield of 28-34% [2]. Each step must be carefully optimized to minimize radioactive waste generation while maintaining acceptable radiochemical yields [2]. The final product requires comprehensive characterization including radiochemical purity determination and specific activity measurement to ensure suitability for biological applications [2].
Irritant;Environmental Hazard